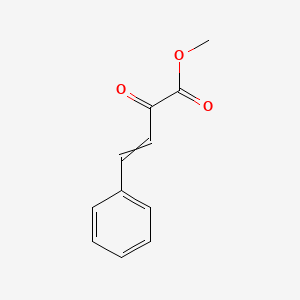

Methyl 2-oxo-4-phenylbut-3-enoate

Descripción general

Descripción

Methyl 2-oxo-4-phenylbut-3-enoate is an organic compound with the molecular formula C({11})H({10})O(_{3}). It is a derivative of butenoic acid and is characterized by the presence of a phenyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : One common method for synthesizing methyl 2-oxo-4-phenylbut-3-enoate involves an aldol condensation reaction between benzaldehyde and methyl acetoacetate. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzaldehyde, followed by dehydration to form the desired product.

-

Claisen Condensation: : Another method involves the Claisen condensation of ethyl phenylacetate with methyl acetate in the presence of a strong base like sodium ethoxide. This reaction forms a β-keto ester, which can then be decarboxylated to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated control systems to maintain precise temperature and pH conditions.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : Methyl 2-oxo-4-phenylbut-3-enoate can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate can yield carboxylic acids.

-

Reduction: : The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols.

-

Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, under acidic or basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides, other esters.

Aplicaciones Científicas De Investigación

Methyl 2-oxo-4-phenylbut-3-enoate (C11H10O3) is a chemical compound with diverse applications in chemistry, biology, medicine, and industry . It is a β,γ-unsaturated α-ketoester that can participate in various reactions to form complex cyclic structures. Its structure, featuring both a ketone and an ester group, allows for diverse reactivity and potential for further transformations.

Chemistry

This compound serves as a versatile intermediate in synthesizing various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. It can be used in N-heterocyclic carbene (NHC) catalyzed reactions, particularly with the assistance of Lewis acids, to synthesize highly substituted cyclopentanols with excellent diastereo- and enantioselectivity . It can also be employed in dienamine‐mediated inverse‐electron‐demand hetero‐Diels reactions .

Feasible Synthetic Routes:

- Aldol Condensation: this compound can be synthesized through an aldol condensation reaction between benzaldehyde and methyl acetoacetate, typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzaldehyde, followed by dehydration to form the desired product.

- Claisen Condensation: An alternative synthetic route involves the Claisen condensation of ethyl phenylacetate with methyl acetate in the presence of a strong base like sodium ethoxide, forming a β-keto ester, which can then be decarboxylated to yield the compound.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It serves as a model substrate for investigating the mechanisms of these reactions.

Medicine

This compound has potential applications in medicinal chemistry and is explored as a precursor for synthesizing bioactive molecules with anti-inflammatory, analgesic, and antimicrobial properties.

- Antibacterial Activity: Methyl 4-oxo-4-phenyl-but-2-enoates inhibit MenB, the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . The corresponding methyl butenoates have shown minimum inhibitory concentration (MIC) values as low as 0.35–0.75 µg/mL against drug-sensitive and resistant strains of Staphylococcus aureus . The antibacterial spectrum is limited to bacteria that utilize MK for respiration, and its activity can be complemented with exogenous MK or menadione . Treatment of methicillin-resistant S. aureus (MRSA) with methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate results in the small colony variant phenotype and thus phenocopies knockout of the menB gene .

- Histone Deacetylase Inhibitors: Aryl butenoic acid derivatives, including methoxy-substituted derivatives of (E)-methyl 2-oxo-4-phenylbut-3-enoate, have been employed with morpholine and trimethylaluminum in the synthesis of histone deacetylase inhibitors .

Industry

In the industrial sector, this compound is used in the manufacture of polymers, resins, and coatings. Its ability to undergo various chemical transformations makes it a versatile intermediate in producing high-performance materials.

Chemical Reactions

- Oxidation: this compound can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate can yield carboxylic acids.

- Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols.

- Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group to form amides or other esters.

Mecanismo De Acción

The mechanism by which methyl 2-oxo-4-phenylbut-3-enoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, it typically acts as a substrate that undergoes hydrolysis or oxidation. The phenyl group and ester functionality play crucial roles in determining the reactivity and specificity of the compound in these processes.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-oxo-4-methylbut-3-enoate: Similar structure but with a methyl group instead of a phenyl group.

Ethyl 2-oxo-4-phenylbut-3-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-oxo-4-phenylpent-3-enoate: Similar structure but with an additional carbon in the chain.

Uniqueness

Methyl 2-oxo-4-phenylbut-3-enoate is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its analogs. The phenyl group also enhances the compound’s potential biological activity, making it a valuable target for drug development and other applications.

Actividad Biológica

Methyl 2-oxo-4-phenylbut-3-enoate, a compound with the molecular formula C₁₁H₁₀O₃, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a conjugated system that enhances its reactivity and biological interactions. Its structure includes a carbonyl group adjacent to an alkene, which can facilitate interactions with various biological targets.

Biological Activities

-

Antimicrobial Activity

- This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of both drug-sensitive and resistant strains of bacteria, including Staphylococcus aureus . The minimal inhibitory concentration (MIC) values reported range from 0.35 to 0.75 µg/mL against these strains, indicating potent antibacterial activity.

-

Cytochrome P450 Inhibition

- The compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial as it plays a significant role in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs . The interaction with CYP enzymes suggests that this compound could lead to significant drug-drug interactions.

-

Antioxidant Properties

- Preliminary studies suggest that this compound may possess antioxidant properties, which are beneficial in mitigating oxidative stress-related conditions. However, more detailed studies are required to elucidate these effects fully.

The antimicrobial efficacy is primarily attributed to the compound's ability to form adducts with coenzyme A (CoA) in bacterial cells, disrupting essential metabolic pathways such as menaquinone biosynthesis . This specific mode of action highlights its potential as a targeted antimicrobial agent.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy Against MRSA

In a study focused on methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated remarkable efficacy. The compound not only inhibited bacterial growth but also induced phenotypic changes consistent with genetic knockouts of essential metabolic genes. This suggests that the compound could serve as a model for developing new antibiotics targeting resistant bacterial strains .

Propiedades

IUPAC Name |

methyl 2-oxo-4-phenylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDYRZGSCHGREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342557 | |

| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6395-86-4 | |

| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 2-oxo-4-phenylbut-3-enoate a valuable reactant in organic synthesis?

A1: this compound is a β,γ-unsaturated α-ketoester, a class of compounds that can participate in various reactions to form complex cyclic structures. Its structure, featuring both a ketone and an ester group, allows for diverse reactivity and potential for further transformations. Research shows that it can be utilized in N-heterocyclic carbene (NHC) catalyzed reactions, particularly with the assistance of Lewis acids, to synthesize highly substituted cyclopentanols with excellent diastereo- and enantioselectivity []. This approach offers a route to valuable chiral building blocks for pharmaceuticals and other biologically active compounds.

Q2: Can this compound be used to synthesize other structures besides cyclopentanols?

A3: Yes, the products derived from this compound's reaction with enals, catalyzed by NHCs and a Lewis Acid, are versatile intermediates. For example, the resulting cyclopentanols possess two ester groups that can be further manipulated. Research has demonstrated their conversion to β-hydroxyketones and 3,4-cis-disubstituted cyclopentanones through selective reduction and oxidation steps []. This highlights the potential of this compound as a starting point for accessing a diverse range of valuable cyclic structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.